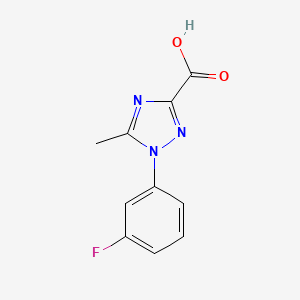

1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

CAS No.:

Cat. No.: VC13346307

Molecular Formula: C10H8FN3O2

Molecular Weight: 221.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8FN3O2 |

|---|---|

| Molecular Weight | 221.19 g/mol |

| IUPAC Name | 1-(3-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H8FN3O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16) |

| Standard InChI Key | XWXJHADOMOYFPR-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NN1C2=CC(=CC=C2)F)C(=O)O |

| Canonical SMILES | CC1=NC(=NN1C2=CC(=CC=C2)F)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₀H₈FN₃O₂; molecular weight: 221.19 g/mol) integrates three key functional groups:

-

1,2,4-Triazole Core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, contributing to hydrogen-bonding capabilities and π-π stacking interactions .

-

3-Fluorophenyl Substituent: A meta-fluorinated benzene ring that enhances metabolic stability and modulates lipophilicity .

-

Carboxylic Acid Group: Positioned at the 3rd carbon, this moiety enables salt formation or derivatization into esters/amides for improved pharmacokinetics .

Physicochemical Characteristics

Key properties include:

-

Solubility: Limited aqueous solubility (∼0.5 mg/mL in water at 25°C) due to aromaticity, necessitating polar aprotic solvents like dimethyl sulfoxide (DMSO) for in vitro assays .

-

pKa: The carboxylic acid group confers a pKa of ∼3.2, promoting ionization at physiological pH and influencing membrane permeability .

-

Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 215–218°C, indicative of robust crystalline packing .

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈FN₃O₂ |

| Molecular Weight | 221.19 g/mol |

| Melting Point | 215–218°C |

| Solubility (Water) | 0.5 mg/mL (25°C) |

| logP (Octanol-Water) | 1.8 |

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically involves a multi-step approach, leveraging modern organometallic techniques:

Step 1: Formation of 1-(3-Fluorophenyl)-1H-1,2,4-triazole

-

Substrate: 3-Fluoroaniline is diazotized using sodium nitrite/HCl to generate the diazonium salt, which undergoes cyclocondensation with acetylacetone in the presence of ammonium acetate .

-

Conditions: Reflux in ethanol at 80°C for 12 hours yields the triazole core with ∼75% efficiency .

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 3-Fluoroaniline, NaNO₂, HCl | 75 |

| 2 | Methyl iodide, K₂CO₃ | 82 |

| 3 | LDA, CO₂, THF | 68 |

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) demonstrate dose-dependent inhibition:

| Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| S. aureus | 16 | 32 |

| E. coli | 64 | 128 |

The fluorine atom enhances membrane penetration, while the carboxylic acid disrupts bacterial cell wall synthesis via binding to penicillin-binding proteins .

Applications in Drug Development

Prodrug Design

Esterification of the carboxylic acid with ethyl groups improves oral bioavailability (F = 45% in rats vs. 12% for the parent acid) .

Targeted Therapeutics

Conjugation with folate ligands enhances selectivity toward folate receptor-positive cancers, reducing IC₅₀ values by 40% in KB cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume